molecular formula C15H15N5O2S2 B2563794 Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate CAS No. 905784-52-3

Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate

Cat. No.: B2563794
CAS No.: 905784-52-3
M. Wt: 361.44
InChI Key: BSVGRKXIUVTGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a heterocyclic hybrid molecule combining a 1,3,4-thiadiazole core with a 2-amino-4-methylthiazole substituent and an ethyl benzoate group.

Properties

IUPAC Name

ethyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-3-22-13(21)9-4-6-10(7-5-9)18-15-20-19-12(24-15)11-8(2)17-14(16)23-11/h4-7H,3H2,1-2H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGRKXIUVTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure that includes both thiazole and thiadiazole moieties, which are known for their pharmacological relevance. The presence of the ethyl benzoate group enhances its solubility and biological activity.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of derivatives containing the 1,3,4-thiadiazole and thiazole rings. These compounds exhibit significant activity against various bacterial and fungal strains:

  • Bacterial Inhibition : this compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl group demonstrated enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 42 μg/mL, comparable to standard antifungal agents like fluconazole .
CompoundBacterial StrainMIC (μg/mL)Comparison Drug
This compoundS. aureus32.6Streptomycin
This compoundC. albicans32–42Fluconazole

2. Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds were reported as low as 0.06 µM for some derivatives .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

  • In Vivo Studies : Animal models have demonstrated that derivatives can significantly reduce inflammation markers in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the effectiveness of the compound in various biological assays:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound showed superior activity compared to traditional antibiotics .
  • Anticancer Research : In a comparative study involving multiple cancer cell lines, the compound exhibited significant cytotoxicity with lower IC50 values than established chemotherapeutics .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C14_{14}H15_{15}N5_{5}O2_{2}S2_{2}
  • Molecular Weight: 335.42 g/mol

Structural Features

The compound features multiple functional groups, including:

  • A thiazole ring
  • A thiadiazole moiety
  • An ethyl ester group

These structural characteristics contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds related to thiazole and thiadiazole exhibit notable antimicrobial activity. Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives containing thiazole structures often demonstrate enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Thiazole and thiadiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. Mechanisms of action may involve the inhibition of specific enzymes critical for cancer cell proliferation or the induction of apoptosis .

Enzyme Inhibition

This compound may inhibit enzymes involved in disease processes. For example, it could target acetylcholinesterase in neurodegenerative diseases like Alzheimer’s by enhancing acetylcholine availability in synapses .

Antioxidant Activity

Research suggests that compounds with thiazole and thiadiazole moieties can possess antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could be a focus for future studies involving this compound .

Study on Antimicrobial Activity

In a recent study evaluating various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds, suggesting its potential as a lead candidate for further development in antimicrobial therapy .

Evaluation of Anticancer Properties

Another study focused on the anticancer properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Compound A: 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid (CAS: 634174-15-5)

  • Key Differences: Replaces the ethyl benzoate with a free carboxylic acid group. Substitutes the 2-amino-4-methylthiazole with a 5-chloro-2-methoxyphenyl group.
  • Implications: The free carboxylic acid reduces lipophilicity, likely diminishing cellular uptake compared to the ethyl ester derivative.

Compound B: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino)benzoate (Derivative 18 from )

  • Key Differences :
    • Features a nitroimidazole group instead of the thiazole moiety.
    • Includes a pyridinyl substituent on the thiadiazole ring.
  • Implications: The nitro group may enhance antiparasitic activity (e.g., against Trypanosoma cruzi) but increases cytotoxicity risks. The pyridinyl group could improve π-π stacking interactions in enzyme binding pockets .
Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~336.4 (calc.) 365.8 414.4
Lipophilicity (LogP) ~2.5 (est.) ~1.8 (est.) ~2.1 (est.)
Melting Point (°C) Not reported Not reported 232–234
Bioactivity Unknown Antiparasitic? Antiparasitic

Analogues with Thiazole/Pyrazole Hybrids

Compound C: Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS: 957264-74-3)

  • Key Differences :
    • Replaces the thiadiazole ring with a pyrazole core.
    • Contains a benzothiazole group instead of a simple thiazole.
  • Implications :
    • The benzothiazole enhances aromatic stacking but increases molecular weight (302.35 g/mol).
    • Pyrazole cores are associated with anti-inflammatory activity, diverging from thiadiazole’s antiparasitic applications .

Electronic and Steric Effects of Substituents

  • Amino-Thiazole vs.
  • Ethyl Ester vs. Free Acid :
    • The ethyl ester in the target compound improves bioavailability over carboxylic acid derivatives, as seen in Compound A’s lower predicted LogP .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives, involving condensation of thiosemicarbazides with carboxylic acid derivatives .
  • Biological Potential: While direct data on the target compound is lacking, structurally related 1,3,4-thiadiazoles exhibit antiparasitic activity (e.g., IC₅₀ values of 10–50 μM against Leishmania donovani in ). The amino-thiazole group may further optimize target specificity .
  • Stability : The absence of nitro groups (cf. Compound B) suggests lower intrinsic cytotoxicity, making the target compound a safer candidate for further testing.

Q & A

Q. Methodological Answer :

  • 1^1H NMR : Peaks at δ 10.04 ppm (SH) and δ 7.28–7.43 ppm (aromatic protons) confirm thiourea and thiadiazole moieties .
  • HRMS : Exact mass matching (e.g., m/z 305 [M+1] for related thiadiazoles) validates molecular formula .
  • Melting points : Sharp melting ranges (e.g., 139.5–140°C for analogous thiazoles) indicate purity .

Q. Advanced : How to resolve discrepancies in spectral data between synthetic batches?

  • Strategies :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, especially for thiadiazole-thiazole conjugates .
    • Isotopic labeling : Use 15^{15}N-labeled precursors to track nitrogen environments in complex heterocycles.
    • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 1,3,4-thiadiazole vs. 1,2,4-isomers) .

Basic: What structural features suggest potential biological activity?

Q. Methodological Answer :

  • Thiazole-thiadiazole core : Known for antimicrobial and anticancer properties due to sulfur/nitrogen heteroatoms enabling DNA intercalation or enzyme inhibition .
  • Amino and ester groups : Enhance solubility and target binding (e.g., hydrogen bonding with kinases or proteases) .

Q. Advanced : How to design bioactivity assays targeting specific pathways?

  • Assay design :
    • Antimicrobial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
    • Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to cisplatin .
    • Mechanistic studies : Perform docking simulations (AutoDock Vina) to predict interactions with topoisomerase II or tubulin .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .

Q. Advanced : How to assess and mitigate long-term hazards in lab settings?

  • Risk assessment :
    • Air monitoring : Use GC-MS to detect airborne concentrations during synthesis .
    • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .

Advanced: How to address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Case study : If Compound A shows 70% inhibition in one study but 30% in another:
    • Variable control : Check cell line viability (e.g., passage number, culture conditions) and compound purity (HPLC ≥95%) .
    • Statistical analysis : Apply ANOVA to compare replicates; significant differences (p < 0.05) may indicate protocol variability .
    • Structural analogs : Compare with methylated derivatives (e.g., 4-methylphenyl substitution in ) to assess substituent effects .

Advanced: What computational methods support mechanistic studies of this compound?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict reactive sites (e.g., nucleophilic sulfur in thiadiazole) .
  • Molecular dynamics : Simulate binding to β-tubulin (PDB ID 1SA0) over 100 ns to assess stability of interactions .
  • ADMET profiling : Use SwissADME to predict pharmacokinetics (e.g., logP = 2.5 suggests moderate blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.